(1-Fluoro-3-methylcyclobutyl)methanesulfonyl chloride
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Overview
Description
(1-Fluoro-3-methylcyclobutyl)methanesulfonyl chloride: is an organosulfur compound with the molecular formula C6H10ClFO2S. This compound is characterized by the presence of a fluoro-substituted cyclobutyl ring attached to a methanesulfonyl chloride group. It is a colorless liquid that is soluble in polar organic solvents and is reactive towards water, alcohols, and amines.
Preparation Methods
The synthesis of (1-Fluoro-3-methylcyclobutyl)methanesulfonyl chloride can be achieved through several routes:
Chemical Reactions Analysis
(1-Fluoro-3-methylcyclobutyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with alcohols in the presence of a non-nucleophilic base to form methanesulfonates.
Elimination Reactions: The compound can undergo E1cb elimination to generate reactive intermediates such as sulfene, which can further react with nucleophiles.
Reduction Reactions: It can be reduced under specific conditions to form corresponding sulfonyl derivatives.
Scientific Research Applications
(1-Fluoro-3-methylcyclobutyl)methanesulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of (1-Fluoro-3-methylcyclobutyl)methanesulfonyl chloride involves its reactivity as an electrophile. It functions as a source of the “CH3SO2+” synthon, which can react with nucleophiles to form various products . The molecular targets and pathways involved include the formation of methanesulfonates and other sulfonyl derivatives through nucleophilic substitution and elimination reactions .
Comparison with Similar Compounds
(1-Fluoro-3-methylcyclobutyl)methanesulfonyl chloride can be compared with other similar compounds such as:
Methanesulfonyl chloride: This compound is similar in structure but lacks the fluoro-substituted cyclobutyl group.
(1-Methyl-3-trifluoromethylcyclobutyl)methanesulfonyl chloride: This compound has a trifluoromethyl group instead of a fluoro group, leading to different reactivity and applications.
Cycloalkanes: These are cyclic hydrocarbons that can be functionalized to form various derivatives, including sulfonyl chlorides.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications in various fields of research and industry.
Properties
Molecular Formula |
C6H10ClFO2S |
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Molecular Weight |
200.66 g/mol |
IUPAC Name |
(1-fluoro-3-methylcyclobutyl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H10ClFO2S/c1-5-2-6(8,3-5)4-11(7,9)10/h5H,2-4H2,1H3 |
InChI Key |
LWLXBZQWYVCDEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)(CS(=O)(=O)Cl)F |
Origin of Product |
United States |
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